molecular formula C7H4N2O3S B2785390 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid CAS No. 2384894-85-1

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid

Cat. No.: B2785390
CAS No.: 2384894-85-1
M. Wt: 196.18
InChI Key: VLZPWFUTFSKFAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can be achieved through the Vilsmeier-Haack (V-H) reaction. This method involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using the V-H reagent, which is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform (CHCl3) at 0–5°C .

Industrial Production Methods

While specific industrial production methods for 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid are not well-documented, the Vilsmeier-Haack reaction provides a reliable synthetic route that can be scaled up for industrial applications. The reaction conditions, including temperature control and reagent concentrations, are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazo[2,1-b][1,3]thiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nitrating agents.

Major Products

    Oxidation: 5-Carboxyimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.

    Reduction: 5-Hydroxymethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.

    Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . The compound’s ability to induce apoptosis in cancer cells is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid is unique due to the presence of both a formyl and a carboxylic acid group on the imidazo[2,1-b][1,3]thiazole ring

Properties

IUPAC Name

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-3-4-1-8-7-9(4)2-5(13-7)6(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZPWFUTFSKFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(SC2=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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